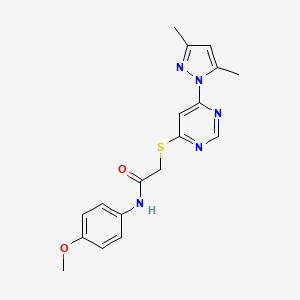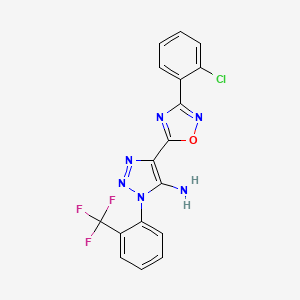![molecular formula C18H18N4O2S2 B2414746 N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide CAS No. 904825-95-2](/img/structure/B2414746.png)
N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide, also known as PPS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPS belongs to the class of sulfonamide compounds and has been shown to exhibit a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Synthesis and Applications in Chemical Structures
- Research has shown the synthesis of pyrrolidin-3-ones from N-(3-phenylprop-2-yn-1-yl)-sulfonamides, indicating potential for creating complex chemical structures and studying their rearrangements (Králová, Maloň, Pospíšil, & Soural, 2019).
Potential in Anticancer and Antimicrobial Activities
- A study synthesized a series of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides, which were evaluated for their anticancer and antibacterial activities. Some compounds showed higher activity against liver, colon, and lung cancer cell lines than the standard drug doxorubicin (Hafez, Alsalamah, & El-Gazzar, 2017).
Role in RORγt Inverse Agonists Development
- Phenyl (3-phenylpyrrolidin-3-yl)sulfone series were discovered as selective RORγt inverse agonists. These compounds showed potential for oral administration and inhibition of IL-17 production in various models (Duan et al., 2019).
Antiprotozoal and Antitumor Activities
- N,N-dimethylbenzenesulfonamide derivatives were synthesized and evaluated for antiprotozoal and antitumor activities. Some compounds showed higher antiproliferative activity than the standard drug doxorubicin, indicating potential for cancer treatment (Bashandy et al., 2014).
Investigation in Antimalarial Applications
- Antimalarial sulfonamides were studied for their potential as COVID-19 drugs through computational calculations and molecular docking studies. These studies highlight the diverse applications of sulfonamides in addressing critical health challenges (Fahim & Ismael, 2021).
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of pyrrolidine , a five-membered ring that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
The mode of action of the compound is also not clearly defined in the literature. As a derivative of pyrrolidine, it may interact with its targets through a variety of mechanisms. For example, it may bind to its targets, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Pyrrolidine derivatives have been shown to have a wide range of biological activities, including antibacterial activity .
Result of Action
Given its structural similarity to other pyrrolidine derivatives, it may have a variety of effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .
Propriétés
IUPAC Name |
N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c23-26(24,18-7-4-12-25-18)21-15-6-3-5-14(13-15)16-8-9-17(20-19-16)22-10-1-2-11-22/h3-9,12-13,21H,1-2,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNHDSLJARNFPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2414665.png)
![2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic acid](/img/structure/B2414666.png)
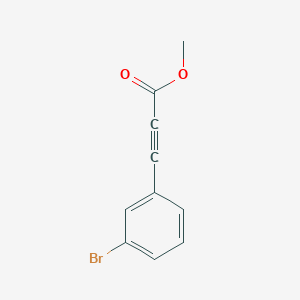
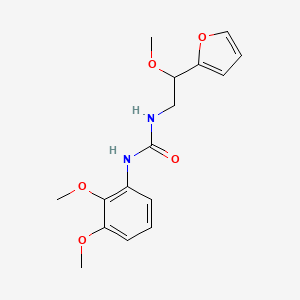
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2414674.png)
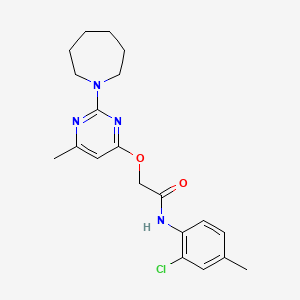
![2-cyano-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2414676.png)

![ethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2414678.png)


